molecular formula C20H14N2O6S B4101820 3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid

3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid

Cat. No.: B4101820
M. Wt: 410.4 g/mol
InChI Key: SRVIFDUIJBULOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid typically involves the reaction of 9-aminoacridine with 2-hydroxy-5-sulfobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while nitration can introduce nitro groups into the aromatic ring .

Mechanism of Action

The mechanism of action of 3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Amsacrine: Another acridine derivative with potent anticancer activity.

    Quinacrine: An acridine derivative used as an antimalarial and antibacterial agent.

Uniqueness

3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid is unique due to its specific chemical structure, which allows it to interact with DNA in a distinct manner. Its ability to inhibit topoisomerase II and induce apoptosis in cancer cells makes it a valuable compound in anticancer research .

Properties

IUPAC Name

3-(acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6S/c23-19-14(20(24)25)9-11(29(26,27)28)10-17(19)22-18-12-5-1-3-7-15(12)21-16-8-4-2-6-13(16)18/h1-10,23H,(H,21,22)(H,24,25)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVIFDUIJBULOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid
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3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid
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3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid
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3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid
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3-(Acridin-9-ylamino)-2-hydroxy-5-sulfobenzoic acid

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